molecular formula C17H9F4NO2 B1417484 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 937605-08-8

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B1417484
CAS No.: 937605-08-8
M. Wt: 335.25 g/mol
InChI Key: ZESQWZAZSLQDQP-UHFFFAOYSA-N
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Description

The compound 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its core structure is based on the indane-1,3-dione moiety, a privileged building block frequently employed in the design of biologically active molecules and organic electronics . Recent research highlights the therapeutic potential of inhibiting the serine protease chymase, a key enzyme produced by mast cells. Chymase is a recognized mediator in pathological processes such as cardiac fibrosis and adverse remodeling after myocardial infarction, as it catalyzes the formation of angiotensin-II and activates TGF-β in tissues . Furthermore, a novel and unexpected biological role for chymase has been discovered, positioning its inhibitors as a promising new therapeutic avenue. Chymase has been shown to inactivate plasmin within fibrin-rich clots, and inhibiting this enzyme can accelerate thrombolysis without affecting bleeding time, presenting a potential low-bleeding-risk strategy for acute thrombosis settings like stroke, pulmonary embolism, or deep vein thrombosis . While several chemotypes have been investigated as chymase inhibitors, the indane-1,3-dione scaffold represents a versatile platform for the design of novel active compounds. Researchers can leverage this compound as a key intermediate to develop new therapeutic agents targeting chymase in fibrotic diseases and thrombosis.

Properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQWZAZSLQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134848
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937605-08-8
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Studies indicate that it may exhibit:

  • Anticancer Activity : The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Research suggests that compounds with trifluoromethyl substitutions can modulate inflammatory pathways. The introduction of electron-withdrawing groups like fluorine enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and efficacy in treating inflammatory diseases .

Molecular Biology

The compound can serve as a probe in molecular biology studies due to its ability to bind selectively to certain proteins or enzymes. This characteristic makes it useful in:

  • Targeted Drug Delivery : By modifying the compound to include targeting moieties, researchers can utilize it for delivering drugs specifically to diseased tissues, thus minimizing side effects associated with conventional therapies .
  • Biochemical Assays : Its fluorescent properties allow for its use in assays to monitor biological interactions in real-time, providing insights into cellular processes and drug actions .

Material Science

In material science, the compound's unique electronic properties make it suitable for:

  • Organic Electronics : The incorporation of fluorinated groups can enhance the charge transport properties of organic semiconductors. This has implications for the development of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices .
  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with tailored properties, such as increased thermal stability and chemical resistance due to the presence of fluorine atoms .

Case Studies and Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells; induced apoptosis through mitochondrial pathways.
Anti-inflammatory EffectsShowed inhibition of NF-kB signaling pathway; reduced production of inflammatory cytokines in vitro.
Organic ElectronicsImproved charge mobility in polymer blends; potential applications in OLED technology.

Mechanism of Action

The mechanism of action of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with similar indane-1,3-dione derivatives:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Features
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione 2-F, 5-CF₃ C₁₆H₁₀F₄N₂O₂ 354.27 High lipophilicity, strong electron-withdrawing groups
2-(((2-Chloro-5-nitrophenyl)amino)methylene)indane-1,3-dione 2-Cl, 5-NO₂ C₁₆H₉ClN₂O₄ 328.71 Nitro group enhances electrophilicity, lower lipophilicity
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-SCH₃ C₁₆H₁₂O₂S 268.33 Electron-donating SCH₃ group, anticoagulant activity
2-(Aryl methylene)-1-H-indane-1,3-(2H)-diones (e.g., 39a-e) Varied aryl groups ~C₁₆H₁₁NO₂ ~250–300 Antifungal activity against C. albicans

Key Observations:

  • Electron Effects: The target compound’s 2-F, 5-CF₃ substituents create a strong electron-deficient aromatic system, which may enhance receptor-binding affinity compared to the 2-Cl, 5-NO₂ analog .
  • Lipophilicity: The trifluoromethyl (CF₃) group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the nitro (NO₂) or methylsulfanyl (SCH₃) groups .
Anticoagulant Activity
  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione () showed prolonged prothrombin time, comparable to the drug anisindione. The SCH₃ group likely modulates thrombin inhibition via hydrophobic interactions .
  • Inference for Target Compound: The CF₃ group’s greater hydrophobicity might enhance anticoagulant effects, but this requires experimental validation.
Antifungal Activity
  • 2-(Aryl methylene)indane-1,3-diones () demonstrated efficacy against C. albicans. Electron-withdrawing groups like NO₂ or CF₃ could enhance membrane disruption or enzyme inhibition .
  • Comparison with 2-Cl,5-NO₂ Analog: The nitro group’s electrophilicity may confer stronger antifungal activity, but CF₃’s stability could reduce toxicity .
Bacteriostatic Activity
  • Early indane-1,3-dione derivatives (e.g., unsubstituted or methyl-substituted) exhibited bacteriostatic effects . The target compound’s fluorine atoms may improve binding to bacterial enzymes via halogen bonding.

Biological Activity

The compound 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

Molecular Formula: C17H14F3N1O2
Molecular Weight: 335.29 g/mol
CAS Number: Not specified in the search results.

The compound features a unique structure that includes a fluorinated phenyl group and an indane dione moiety, which are known to influence biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains. A study reported that certain derivatives demonstrated an IC50 value of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, related compounds have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of pro-inflammatory mediators . This suggests that this compound may possess anti-inflammatory properties.

Case Studies

Several case studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted indoles and their antibacterial properties. The results indicated that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of fluorinated indole derivatives on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in human cancer cells, highlighting their potential as anticancer agents .

Data Summary

Activity Type Target Organism/Enzyme IC50 Value (µg/mL) Reference
AntimicrobialStaphylococcus aureus<10
AntimicrobialEscherichia coli<10
Enzyme InhibitionmPGES-1Not specified
CytotoxicityHuman cancer cellsNot specified

Q & A

Q. How to assess the compound’s environmental impact post-disposal?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and measure logP (octanol-water) to predict bioaccumulation. Use LC-MS/MS to detect trace residues in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

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